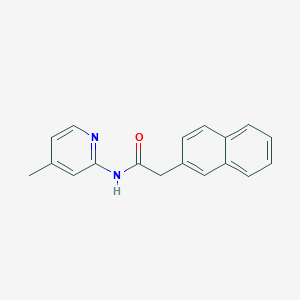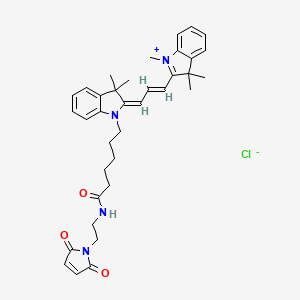
Cy3 maleimide (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3 maleimide (chloride) is a fluorescent dye commonly used in bioconjugation and labeling applications. It is known for its bright orange fluorescence and stability across a wide pH range (pH 4 to pH 10). This compound is particularly useful for labeling proteins, peptides, and other biomolecules containing thiol groups, making it a valuable tool in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cy3 maleimide (chloride) typically involves the reaction of a cyanine dye with maleimide. The process begins with the preparation of the cyanine dye, which is then reacted with maleimide under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Cy3 maleimide (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Cy3 maleimide (chloride) primarily undergoes addition reactions, particularly the thiol-Michael addition. This reaction involves the addition of a thiol group to the maleimide moiety, forming a stable thiosuccinimide product .
Common Reagents and Conditions:
Reagents: Thiol-containing compounds (e.g., cysteine residues in proteins)
Major Products: The major product of the thiol-Michael addition reaction is a thiosuccinimide conjugate, which is stable under physiological conditions .
Applications De Recherche Scientifique
Cy3 maleimide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Mécanisme D'action
The mechanism of action of Cy3 maleimide (chloride) involves its ability to form covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with the thiol group through a thiol-Michael addition reaction, resulting in a stable thiosuccinimide linkage. This covalent attachment allows the fluorescent dye to label and track the biomolecule of interest, enabling researchers to study its behavior and interactions .
Comparaison Avec Des Composés Similaires
Cy5 maleimide: Another fluorescent dye with similar properties but emits in the red region of the spectrum.
Cy3B maleimide: A brighter and more stable variant of Cy3, used in applications requiring higher sensitivity.
Sulfo-Cyanine3 maleimide: A water-soluble version of Cy3 maleimide, offering improved solubility and reduced background fluorescence.
Uniqueness: Cy3 maleimide (chloride) is unique due to its bright orange fluorescence, stability across a wide pH range, and high specificity for thiol groups. These properties make it an ideal choice for various labeling and imaging applications, providing researchers with a reliable and versatile tool for their studies .
Propriétés
Formule moléculaire |
C36H43ClN4O3 |
|---|---|
Poids moléculaire |
615.2 g/mol |
Nom IUPAC |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride |
InChI |
InChI=1S/C36H42N4O3.ClH/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;1H |
Clé InChI |
WONAOVDQEMKIMH-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


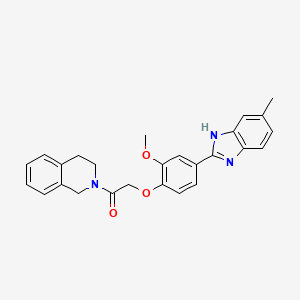
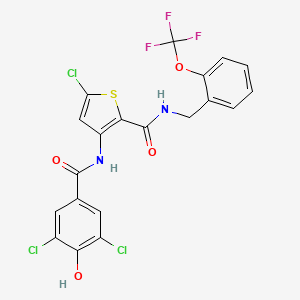
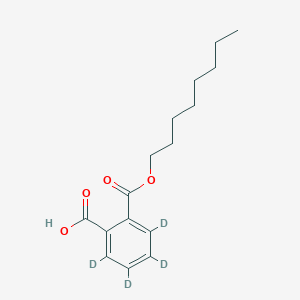
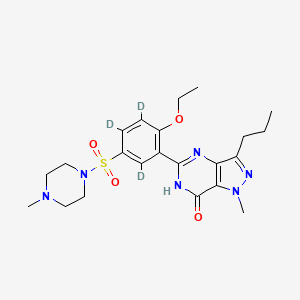
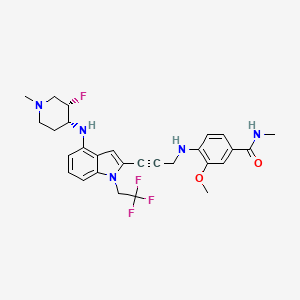
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

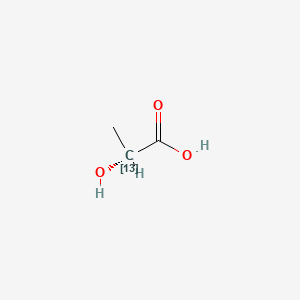
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
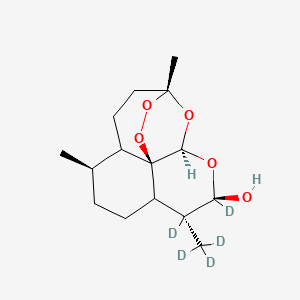
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
